molecular formula C24H41NO8 B11827546 Benzyl-PEG6-NHBoc

Benzyl-PEG6-NHBoc

Cat. No.: B11827546
M. Wt: 471.6 g/mol
InChI Key: UCUVQZHCUVOJHX-UHFFFAOYSA-N
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Description

Benzyl-PEG6-NHBoc is a polyethylene glycol (PEG)-based PROTAC linker. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system . The compound has the molecular formula C₂₄H₄₁NO₈ and a molecular weight of 471.58 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-PEG6-NHBoc is synthesized through a series of chemical reactions involving polyethylene glycol and benzyl groups. The synthesis typically involves the protection of amino groups using tert-butyl carbamate (Boc) and the subsequent attachment of benzyl and PEG chains . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG6-NHBoc undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzyl-PEG6-NHBoc has a wide range of applications in scientific research:

    Chemistry: It is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.

    Biology: The compound is employed in the development of targeted therapies that degrade disease-causing proteins.

    Medicine: PROTACs synthesized using this compound have potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the production of specialized chemicals and materials for research and development.

Mechanism of Action

Benzyl-PEG6-NHBoc functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl-PEG4-NHBoc: Similar structure but with a shorter PEG chain.

    Benzyl-PEG8-NHBoc: Similar structure but with a longer PEG chain.

    Benzyl-PEG6-NH2: Similar structure but without the Boc protection.

Uniqueness

Benzyl-PEG6-NHBoc is unique due to its specific PEG chain length and Boc protection, which provide optimal properties for use in PROTAC synthesis. The PEG6 chain offers a balance between solubility and linker length, making it suitable for various applications .

Properties

Molecular Formula

C24H41NO8

Molecular Weight

471.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C24H41NO8/c1-24(2,3)33-23(26)25-9-10-27-11-12-28-13-14-29-15-16-30-17-18-31-19-20-32-21-22-7-5-4-6-8-22/h4-8H,9-21H2,1-3H3,(H,25,26)

InChI Key

UCUVQZHCUVOJHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

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